molecular formula C13H13N3O3S B2946267 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 214542-64-0

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2946267
CAS No.: 214542-64-0
M. Wt: 291.33
InChI Key: FPCCCZMNZYCYFP-UHFFFAOYSA-N
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core modified with a sulfone (5,5-dioxo) group and a phenyl substituent at position 2. The acetamide moiety at position 3 introduces hydrogen-bonding capability, which influences both its physicochemical properties and crystallographic behavior. Its structure is typically validated using crystallographic tools like SHELXL, ensuring precise refinement of bond lengths, angles, and torsional parameters .

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9(17)14-13-11-7-20(18,19)8-12(11)15-16(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCCZMNZYCYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable thiophene derivative with a hydrazine compound under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thieno[3,4-c]pyrazole intermediate reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Oxidation: The resulting compound is then oxidized to introduce the dioxo functionality, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or completely reduce the thieno[3,4-c]pyrazole ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted thieno[3,4-c]pyrazoles, sulfone derivatives, and reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as drugs. The presence of the thieno[3,4-c]pyrazole core is associated with various biological activities, including enzyme inhibition and receptor modulation.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

A close analog, 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide, differs by the introduction of a 4-chlorophenyl group in the acetamide side chain (replacing the phenyl group in the parent compound). This modification highlights key trends:

  • Steric Considerations : The chloro group may alter conformational flexibility, affecting binding interactions in biological targets.
Property Target Compound 4-Chloro Analog
Substituent (Acetamide) Phenyl 4-Chlorophenyl
Molecular Weight (g/mol) 345.4 379.8
Theoretical logP 2.1 2.8

Hydrogen Bonding and Crystallographic Behavior

The target compound’s acetamide group forms intermolecular N–H···O and C=O···H–N hydrogen bonds, creating a 2D network in the crystal lattice. In contrast, the 4-chloro analog’s chloro substituent may disrupt this network by introducing Cl···π interactions or halogen bonding, leading to distinct packing motifs. Graph set analysis (as per Etter’s rules) would classify these patterns as C(4) or R₂²(8) motifs, common in amide-containing crystals .

Parameter Target Compound 4-Chloro Analog
H-Bond Donors 1 (N–H) 1 (N–H)
H-Bond Acceptors 3 (2×S=O, 1×C=O) 3 (2×S=O, 1×C=O)
Dominant Packing Layered 2D network Halogen-influenced 3D

Biological Activity

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the synthesis, biological activities, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3S, with a molecular weight of approximately 270.3 g/mol. The compound features a thieno[3,4-c]pyrazole core that contributes to its biological activity through various mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under controlled conditions.
  • Oxidation : Introduction of the dioxo functionality using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Acetamide Functionalization : Reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.

Anticancer Activity

Research has indicated that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer properties. For instance:

  • In Vitro Studies : this compound was evaluated against various human cancer cell lines. Preliminary findings suggest it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Minimum Inhibitory Concentration (MIC) : Studies reported that related compounds exhibited MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus . This suggests that this compound may have similar or enhanced efficacy.

Antioxidant Properties

Antioxidant activity is another area where this compound has been studied:

  • Erythrocyte Protection : In experiments involving exposure to toxic substances like 4-nonylphenol in fish models (e.g., Clarias gariepinus), thieno[2,3-c]pyrazole compounds demonstrated protective effects on erythrocytes by reducing morphological alterations .

Case Studies and Research Findings

StudyFindings
Bindi et al. (2015)Investigated thienopyrazoles as potent inhibitors for aurora kinase; highlighted their anticancer potential .
Recent In Vitro StudiesThis compound showed significant cytotoxic effects against multiple cancer cell lines .
Antimicrobial TestingExhibited comparable antimicrobial activity to established antibiotics against various bacterial strains .

The exact mechanisms by which this compound exerts its biological effects are still under investigation but likely involve interactions with specific biological macromolecules such as enzymes and receptors. This interaction can modulate various biochemical pathways leading to its observed biological effects.

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